molecular formula C22H22N6O B12417153 N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide

Cat. No.: B12417153
M. Wt: 386.4 g/mol
InChI Key: KNMQEDYCAKYYTK-UHFFFAOYSA-N
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Description

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridoindole core structure, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyridine derivatives.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide: can be compared with other pyridoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the pyridoindole core with the piperazine and carboxamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridoindole core, which is known for various biological activities. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Molecular Formula : C₁₈H₂₃N₅O
Molecular Weight : 341.41 g/mol
CAS Number : 1197333-44-0

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer activity. For instance, β-carboline derivatives, closely related to our compound, have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted the ability of certain pyridoindole derivatives to inhibit cell proliferation in cancer models by inducing apoptosis and cell cycle arrest .

Inhibition of Protein Kinases

This compound has been evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various signaling pathways associated with cancer and neurodegenerative diseases. The compound showed promising inhibitory potency in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can modulate the release of pro-inflammatory cytokines in activated immune cells. This activity suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:

  • GSK-3β Inhibition : By inhibiting GSK-3β, the compound can influence pathways involved in cell survival and proliferation.
  • Cytokine Modulation : The compound affects the signaling pathways that regulate cytokine production, which is critical in the inflammatory response.

Study 1: GSK-3β Inhibition

In a study evaluating the structure–activity relationship (SAR) of pyridoindole derivatives, this compound was identified as one of the most potent inhibitors of GSK-3β with an IC50 value significantly lower than that of previously reported compounds .

Study 2: Anticancer Activity

Another investigation assessed the anticancer effects of this compound on various cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide

InChI

InChI=1S/C22H22N6O/c1-27-10-12-28(13-11-27)15-6-7-19(24-14-15)26-22(29)21-20-17(8-9-23-21)16-4-2-3-5-18(16)25-20/h2-9,14,25H,10-13H2,1H3,(H,24,26,29)

InChI Key

KNMQEDYCAKYYTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

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